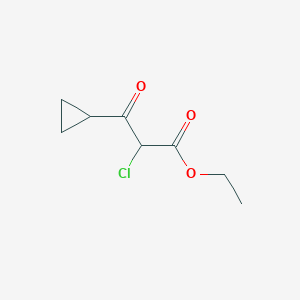

Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate

説明

Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate (molecular formula: C₈H₁₁ClO₃, molecular weight: 202.63 g/mol) is a β-keto ester derivative characterized by a cyclopropyl group at the 3-oxo position and a chlorine atom at the 2-position. This compound serves as a key intermediate in organic synthesis, particularly in the development of heterocyclic compounds and pharmacologically active molecules. Its structural uniqueness lies in the combination of the electron-withdrawing chlorine atom and the strained cyclopropane ring, which influence its reactivity and stability .

特性

IUPAC Name |

ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO3/c1-2-12-8(11)6(9)7(10)5-3-4-5/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHKICZTKZLOHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C1CC1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033707-26-4 | |

| Record name | ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate can be synthesized through a multi-step reaction process. One common method involves the following steps :

Step 1: Ethanol is reacted under inert atmosphere at 80°C for 1.5 hours.

Step 2: Hydrogen chloride in 1,4-dioxane is added, and the reaction is carried out for 0.5 hours under inert atmosphere, followed by heating at 65°C for 2 hours.

Step 3: Potassium trimethylsilonate in tetrahydrofuran is added, and the reaction is carried out at 20°C for 1 hour under inert atmosphere.

Industrial Production Methods

Industrial production methods for ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for various applications.

化学反応の分析

Types of Reactions

Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate undergoes several types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Cyclization Reactions: The cyclopropyl group can participate in cyclization reactions to form various cyclic compounds.

Common Reagents and Conditions

Common reagents used in reactions with ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate include hydrogen chloride, potassium trimethylsilonate, and various nucleophiles. Reaction conditions typically involve inert atmospheres, controlled temperatures, and specific solvents such as tetrahydrofuran and 1,4-dioxane .

Major Products

The major products formed from reactions involving ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted esters, while cyclization reactions can produce cyclic compounds with different functional groups.

科学的研究の応用

Medicinal Chemistry

Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate has been investigated for its role as a precursor in the synthesis of pharmaceutical compounds. Its structural features allow it to serve as a building block for developing inhibitors targeting various biological pathways.

Case Study: Factor XIa Inhibitors

One notable application is in the development of Factor XIa inhibitors, which are crucial in anticoagulation therapy. Research indicates that derivatives of ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate can be synthesized to create compounds that effectively inhibit Factor XIa, thus preventing thrombosis without increasing bleeding risk .

Organic Synthesis

The compound is also utilized in organic synthesis as an intermediate for creating more complex molecules. Its reactivity due to the chloro and keto functional groups makes it suitable for various transformations.

Synthetic Pathways

Several synthetic routes have been reported, including:

- Condensation Reactions : Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate can undergo condensation with amines to form β-lactams, which are valuable in antibiotic development.

| Reaction Type | Conditions | Yield |

|---|---|---|

| Condensation with amines | Room temperature, solvent-free | Up to 85% |

Agrochemical Applications

Research has shown that derivatives of ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate exhibit herbicidal properties. These compounds can be modified to enhance their efficacy against specific weed species.

Example of Herbicidal Activity

A study demonstrated that certain derivatives could inhibit the growth of common agricultural weeds, suggesting potential applications in crop protection .

Material Science

In material science, ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate has been explored for its potential use in polymer chemistry. Its ability to participate in radical polymerization reactions allows it to be incorporated into polymer matrices, enhancing mechanical properties.

Polymerization Studies

Experimental results indicate that polymers synthesized from this compound possess improved thermal stability and mechanical strength compared to those made from conventional monomers.

| Property | Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate Polymer | Conventional Polymer |

|---|---|---|

| Thermal Stability | Higher than 250°C | Up to 200°C |

| Mechanical Strength | Enhanced tensile strength | Standard values |

作用機序

The mechanism of action of ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

類似化合物との比較

Substituent Variations at the 2-Position

The 2-position of β-keto esters is critical for modulating electronic and steric effects. Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate is compared to analogs with alternative substituents:

Key Findings :

Variations at the 3-Oxo Position

The cyclopropyl group in the target compound is contrasted with aryl and heteroaryl substituents:

Key Findings :

- Cyclopropyl substituents introduce ring strain, increasing reactivity in cycloaddition reactions compared to aryl groups.

- Nitrophenyl derivatives (e.g., 8a, 8b) exhibit stronger electron-withdrawing effects, stabilizing enolate intermediates in aldol condensations .

Key Findings :

- Nitro-substituted analogs (e.g., 8b, 9) pose higher toxicity risks (e.g., respiratory irritation) compared to chlorine or cyclopropyl derivatives.

- The cyclopropyl group in the target compound reduces aromatic ring-associated photodegradation .

生物活性

Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the compound's significance in medicinal chemistry.

Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate features a cyclopropyl group and a chloro substituent, which contribute to its unique reactivity and biological profile. The molecular formula is with a molecular weight of approximately 192.63 g/mol. The compound's structure is illustrated below:

Synthesis

The synthesis of ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate typically involves the reaction of cyclopropyl derivatives with chloroacetic acid or its derivatives under acidic conditions. Various synthetic routes have been documented, emphasizing the importance of optimizing reaction conditions to improve yield and purity.

Pharmacological Evaluation

Recent studies have highlighted the pharmacological potential of ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate, particularly in the context of anti-inflammatory and anti-cancer activities. The compound has been evaluated for its interaction with various biological targets, including enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Enzyme inhibition | Inhibition of Class I PI3-kinase |

The mechanism through which ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate exerts its biological effects often involves modulation of signaling pathways related to inflammation and cell proliferation. The chloro substituent enhances electrophilicity, facilitating interactions with nucleophilic sites on target proteins.

Case Studies

Case Study 1: Anti-inflammatory Effects

A study investigated the compound's effects on macrophage activation. Results indicated that treatment with ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting a potent anti-inflammatory effect.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate induced apoptosis in human breast cancer cell lines (MCF-7). The compound activated caspase pathways, leading to programmed cell death, indicating its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。